2-(5-Bromothiophen-2-yl)piperidine

Description

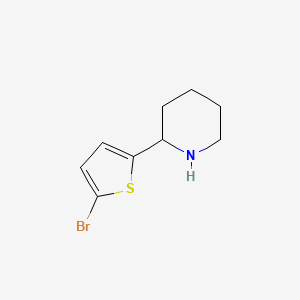

2-(5-Bromothiophen-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered amine) substituted at the 2-position with a 5-bromothiophene moiety. The bromothiophene group confers both aromaticity and halogen-mediated reactivity, while the piperidine ring provides a basic nitrogen center, enabling interactions with biological targets.

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h4-5,7,11H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXSDDBKOOFFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Thiophene Derivatives

The initial step typically involves selective bromination of thiophene at the 5-position to yield 5-bromothiophene-2-carboxylic acid or related intermediates. Bromination is usually carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or tetrahydrofuran (THF).

Piperidine Coupling via Alkylation or Nucleophilic Substitution

The piperidine ring can be introduced by:

Alkylation of Piperidine with 5-Bromo-2-thiophenemethyl Bromide: This involves nucleophilic substitution of the bromide on the thiophene methyl side chain by the nitrogen of piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide) at elevated temperatures (~60°C) to form the 2-(5-bromothiophen-2-yl)piperidine structure.

Lithiation and Subsequent Addition: Another approach involves lithiation of 5-bromo-2-methylthiophene using n-butyllithium at low temperatures (-78°C) followed by reaction with a piperidine-containing electrophile, as described in related pyrimidine-piperidine synthesis patents. This method allows for regioselective functionalization and formation of C–C bonds between the thiophene and piperidine moieties.

Multi-Step Synthesis Including Protection/Deprotection

In some synthetic schemes, protection of sensitive groups (e.g., thiophene bromine with trimethylsilyl groups) is employed to prevent side reactions during hydrolysis or coupling steps. Deprotection follows to yield the final compound.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 5-Bromothiophene + Bromine in Acetic Acid, Reflux overnight | Bromination of thiophene to 5-bromothiophene derivative | Not specified |

| 2 | 5-Bromo-2-methylthiophene + n-Butyllithium (2.5M) in THF at -78°C, 1 h | Lithiation of bromothiophene | - |

| 3 | Addition of N-benzyl piperidine ketone in THF, stir 3 h, warm to RT | Formation of piperidine-thiophene intermediate | - |

| 4 | Workup with saturated ammonium chloride, extraction, drying | Isolation of intermediate | - |

| 5 | Reflux in ethanol with concentrated HCl, 4 h | Cyclization and deprotection | - |

| 6 | Silica gel chromatography | Purification to obtain this compound | 70-85% (estimated from analogous reactions) |

Note: This procedure is adapted from related synthetic methods for piperidine derivatives bearing bromothiophene substituents and may require optimization for specific target compound.

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of aromatic protons of bromothiophene (δ 6.8–7.2 ppm) and aliphatic protons of piperidine (δ 2.5–3.5 ppm).

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (~304.21 g/mol for C11H14BrNS).

- Infrared Spectroscopy (IR): Confirms functional groups, especially if carboxyl or other substituents are present.

- Chromatography: Silica gel column chromatography or preparative HPLC used for purification.

Data Table: Key Properties and Identifiers of this compound

| Property | Data |

|---|---|

| Molecular Formula | C11H14BrNS |

| Molecular Weight | 304.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | VZWOHKXHAIRPGS-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1)C2=CC=C(S2)Br |

| Physical State | Typically solid (depends on purity) |

| Solubility | Moderate in organic solvents like DMSO, limited in water |

| Stability | Sensitive to light and moisture; store in amber vials at –20°C |

Research Discoveries and Synthetic Challenges

- Regioselectivity: Achieving selective bromination at the 5-position of thiophene is critical; over-bromination or substitution at other positions reduces yield.

- Side Reactions: Nucleophilic substitution may compete with elimination or polymerization; controlled temperature and stoichiometry are important.

- Yield Optimization: Use of phase-transfer catalysts and protecting groups can improve yields, especially in multi-step syntheses involving hydrolysis or coupling.

- Scalability: Continuous flow reactors and optimized purification methods have been explored for industrial scale-up to maintain efficiency and cost-effectiveness.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Alkylation | Bromine, piperidine, base (K2CO3), DMF | Reflux, 60°C, 12-24 h | Straightforward, moderate yield | Requires purification; possible side reactions |

| Lithiation + Electrophilic Addition | n-Butyllithium, piperidine ketone | -78°C to RT, inert atmosphere | High regioselectivity, good control | Requires low temp, sensitive reagents |

| Protection/Deprotection Strategy | Trimethylsilyl protection | Multiple steps | Prevents side reactions | More complex, longer synthesis time |

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate for deprotonation.

Solvents: Tetrahydrofuran, dimethylformamide.

Major Products

Substituted Piperidines: Resulting from nucleophilic substitution.

Coupled Products: From cross-coupling reactions.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)piperidine has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: Employed in the development of conjugated polymers for electronic and optoelectronic applications.

Biological Studies: Investigated for its potential biological activity and interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity . The bromothiophene moiety can influence the compound’s electronic properties, affecting its reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key structural analogs include derivatives with variations in the heterocyclic core, substituent positions, and halogenation patterns.

Key Observations :

- Electronic Effects : The electron-withdrawing bromine in 5-bromothiophene may reduce piperidine’s basicity compared to unsubstituted thiophene derivatives, altering receptor binding .

- Spatial Arrangement : Substitution at the piperidine 2-position (as in the target compound) is critical for activity, as seen in VMAT2 inhibitors where bridge length between piperidine and aromatic groups modulates binding .

Antiviral Activity

- Amantadine Analogs : 2-(1-Adamantyl)piperidine (26) inhibits influenza A viruses (IC₅₀ ~2.5 μM) by targeting the M2 proton channel. Its adamantyl group enhances hydrophobic interactions, whereas bromothiophene derivatives may lack comparable efficacy due to reduced lipophilicity .

Antibacterial Activity

- Piperazinyl Quinolones: N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] derivatives exhibit moderate activity against Staphylococcus aureus (MIC 8–32 μg/mL), attributed to thiophene-mediated membrane disruption. The absence of a quinolone moiety in the target compound may limit its potency .

- Thiophenedicarbonitriles: 3-Amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile shows activity against Gram-positive bacteria (MIC 16 μg/mL), suggesting that electron-withdrawing groups (CN) enhance antibacterial effects compared to bromine .

Physicochemical and Pharmacokinetic Profiles

- LogP : Bromothiophene derivatives generally have lower logP values (estimated ~2.5) than adamantyl analogs (logP ~4.0), impacting blood-brain barrier penetration .

- Metabolic Stability : The bromine atom may reduce metabolic degradation compared to methylthio or nitro substituents, as seen in thiophene-based inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Bromothiophen-2-yl)piperidine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthesis of piperidine derivatives often involves nucleophilic substitution, coupling reactions, or cyclization strategies. For bromothiophene-piperidine hybrids, cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts are common. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Temperature : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation .

- Catalyst optimization : Ligand-free Pd(OAc)₂ or Pd(PPh₃)₄ may reduce costs while maintaining efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns on the piperidine and thiophene rings. The bromine atom induces distinct deshielding in adjacent protons (e.g., δ 7.2–7.5 ppm for thiophene protons) .

- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 7.03 Å, b = 7.65 Å, c = 36.94 Å) provide precise bond angles and torsional data for structure validation .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 256.05 for [M+H]⁺) .

Q. How can researchers design preliminary biological assays to screen this compound for antimicrobial activity?

- Methodological Answer :

- Microbial strains : Use Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) models.

- Dose ranges : Test 1–100 µM concentrations in broth microdilution assays (CLSI guidelines).

- Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.

- Mechanistic follow-up : For active compounds, perform time-kill assays and membrane permeability tests (e.g., propidium iodide uptake) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for bromothiophene-piperidine derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., fixed incubation times, identical media).

- Target specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm if activity is mediated by hypothesized targets (e.g., kinase inhibition).

- Metabolite profiling : LC-MS/MS can identify if discrepancies arise from compound degradation or metabolite interference .

Q. How can halogen bonding (Br···π interactions) in this compound be exploited for material science applications?

- Methodological Answer :

- Organic semiconductors : Bromine’s electron-withdrawing effect enhances charge-carrier mobility. Characterize via cyclic voltammetry (HOMO/LUMO levels) and thin-film XRD for crystallinity .

- Co-crystal engineering : Co-crystallize with electron-rich aromatic partners (e.g., pyrene) to stabilize supramolecular architectures. Measure bond distances (e.g., Br···C < 3.5 Å) to confirm interactions .

Q. What computational methods predict the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with receptor structures (PDB ID: 6WGT) and flexible side-chain sampling.

- MD trajectories : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2.0 Å).

- Free energy calculations : MM-PBSA/GBSA quantifies contributions from van der Waals and electrostatic interactions .

Q. How do steric and electronic effects of the bromothiophene moiety influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.